molecular formula C16H18N2O5 B1386825 [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid CAS No. 1031582-05-4

[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid

Cat. No. B1386825
CAS RN: 1031582-05-4
M. Wt: 318.32 g/mol
InChI Key: RKJOMLBIFPLYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid” is a chemical compound that is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N2O5, and its molecular weight is 318.32 g/mol.

Mechanism of Action

[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid has been studied for its potential to act as an inhibitor of enzymes such as phosphatases, proteases, and kinases. It has also been studied for its potential to act as an activator of enzymes such as phospholipase A2, cyclooxygenase-2, and arachidonate 5-lipoxygenase. This compound has been found to interact with a variety of proteins and receptors, including G-protein coupled receptors and tyrosine kinase receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been found to affect the activity of enzymes and proteins involved in cell signaling, transcription, and metabolism. This compound has also been found to affect the expression of genes involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been found to affect the activity of ion channels, which can lead to changes in cell membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reaction conditions. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide or dimethylformamide. Furthermore, this compound is a relatively expensive compound, so it may not be cost-effective for some laboratory experiments.

Future Directions

The potential applications of [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid are still being explored. One potential future direction is the development of this compound-based drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Additionally, this compound could be used in the development of polymers and nanomaterials for use in materials science. Finally, this compound could be used as a therapeutic agent, enzyme inhibitor, and enzyme activator in biochemistry.

Scientific Research Applications

[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid has a wide range of scientific research applications. It has been used for drug discovery, materials science, and biochemistry. This compound has been studied for its potential to be used as a drug target for cancer, neurological disorders, and cardiovascular diseases. It has also been used in materials science to create polymers and nanomaterials. In biochemistry, this compound has been studied for its potential to be used as a therapeutic agent, enzyme inhibitor, and enzyme activator.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

2-[3-oxo-6-(piperidine-1-carbonyl)-1,4-benzoxazin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14-10-23-13-5-4-11(8-12(13)18(14)9-15(20)21)16(22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOMLBIFPLYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
Reactant of Route 2
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
Reactant of Route 3
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
Reactant of Route 4
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
Reactant of Route 5
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid

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